molecular formula C16H15BrN4O3S B2896104 N-(2-bromo-4-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide CAS No. 1251674-44-8

N-(2-bromo-4-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide

Cat. No.: B2896104
CAS No.: 1251674-44-8
M. Wt: 423.29
InChI Key: OYTDUPYXTXBZBY-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide is a synthetic heterocyclic compound characterized by a pyridazino[4,5-b][1,4]thiazine core fused with a dioxo group and an acetamide side chain. The molecule features a 2-bromo-4-methylphenyl substituent, which contributes to its steric and electronic properties.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O3S/c1-9-3-4-11(10(17)5-9)19-13(22)7-21-16(24)15-12(6-18-21)25-8-14(23)20(15)2/h3-6H,7-8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTDUPYXTXBZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide typically involves multiple steps, starting with the preparation of the indoline core. The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as a substituted aniline derivative. The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with the indoline derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to its targets, while the indoline core provides structural stability. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

2-(4-Cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2,4-difluorophenyl)acetamide
  • Key Differences: Substituents: Cyclopropyl group at position 4 of the pyridazino-thiazine core; 2,4-difluorophenyl acetamide side chain.
  • Functional Implications :
    • Fluorine atoms enhance electronegativity and metabolic stability compared to bromine.
    • Cyclopropyl group may reduce steric hindrance, improving binding to hydrophobic enzyme pockets .
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide
  • Key Differences: Core Structure: Phenoxy-acetamide instead of pyridazino-thiazine. Substituents: Bromo and methyl groups on the phenoxy ring; hydroxymethyl group on the phenylacetamide.
  • Functional Implications: Phenoxy groups are associated with antioxidant activity but may reduce target specificity compared to fused heterocycles .
Natural Pyridazine Derivatives from Marine Actinomycetes
  • Key Differences: Origin: Naturally synthesized by marine actinomycetes; simpler pyridazine cores without thiazine fusion.
  • Functional Implications :
    • Exhibit antimicrobial and cytotoxic activities but lack the structural complexity for selective enzyme modulation .

Functional and Pharmacological Comparisons

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity
N-(2-bromo-4-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide Pyridazino-thiazine 2-bromo-4-methylphenyl, 4-methyl ~450 (estimated) Hypothesized enzyme inhibition
2-(4-Cyclopropyl-3,5-dioxo...acetamide Pyridazino-thiazine Cyclopropyl, 2,4-difluorophenyl ~435 (estimated) Anticancer (in silico)
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide Phenoxy-acetamide Bromo, methyl, hydroxymethyl ~395 (estimated) Antioxidant, insecticidal
Salternamide E (Marine-derived pyridazine) Pyridazine Natural alkyl chains ~300 Antimicrobial, cytotoxic
Key Observations:

Metabolic Stability: Halogenated derivatives (bromo, fluorine) demonstrate enhanced resistance to oxidative metabolism compared to non-halogenated analogs .

Therapeutic Windows: Compounds like 2-(4-cyclopropyl-3,5-dioxo...) show selective cytotoxicity in cancer cells, suggesting a therapeutic window that spares normal tissues—a trait hypothesized for the target compound .

Biological Activity

N-(2-bromo-4-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide is a complex organic compound with significant potential in pharmacological applications. This compound features a unique structure that includes a bromo-substituted phenyl group and a pyridazino-thiazinyl moiety linked via an acetamide group. Its biological activity has been the subject of various studies focusing on its therapeutic potential.

Chemical Structure

The compound can be represented by the following structural formula:

N 2 bromo 4 methylphenyl 2 4 methyl 3 5 dioxo 2H 3H 4H 5H 6H pyridazino 4 5 b 1 4 thiazin 6 yl acetamide\text{N 2 bromo 4 methylphenyl 2 4 methyl 3 5 dioxo 2H 3H 4H 5H 6H pyridazino 4 5 b 1 4 thiazin 6 yl acetamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves binding to enzymes or receptors that modulate various physiological processes. For instance:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors affecting neurotransmitter release.

Antimicrobial Activity

Research indicates that derivatives of pyridazine and pyridazinone compounds exhibit a broad spectrum of antimicrobial activities. In particular:

  • Antibacterial and Antifungal Properties : Compounds similar to this compound have shown effectiveness against various bacterial strains and fungal pathogens .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. Pyridazine derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes which play crucial roles in inflammation. This inhibition can lead to reduced production of pro-inflammatory mediators .

Analgesic Properties

Certain derivatives have demonstrated analgesic effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs), with lower associated side effects such as gastrointestinal irritation .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups .
  • Anti-inflammatory Study : A comparative analysis of the anti-inflammatory effects demonstrated that the compound significantly reduced edema in animal models when administered at specific dosages .
  • Analgesic Activity Assessment : In a controlled trial comparing several analgesics, this compound exhibited comparable efficacy to established analgesics while showing a favorable side effect profile .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits COX and LOX enzymes
AnalgesicComparable efficacy to NSAIDs with fewer side effects

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